(5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate
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Overview
Description
(5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including (5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate, typically involves selective fluorination reactions. One common method is the use of Selectfluor®, a reagent known for its efficiency in introducing fluorine atoms into aromatic systems . The reaction conditions often involve mild temperatures and the presence of a suitable solvent, such as acetonitrile.
Industrial Production Methods: Industrial production of fluorinated pyridines may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: (5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate can undergo several types of chemical reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
(5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which (5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(5-Fluoro-3-pyridinyl)methanol: A related compound with similar fluorinated pyridine structure.
(5-Fluoro-3-pyridinyl)methyl pivalate: Another derivative with a different ester group.
Uniqueness: (5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate is unique due to its dual fluorination, which can enhance its chemical stability and biological activity compared to its non-fluorinated or mono-fluorinated counterparts. This dual fluorination can also influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
37744-35-7 |
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Molecular Formula |
C13H10F2N2O2 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
(5-fluoropyridin-3-yl)methyl 2-(5-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C13H10F2N2O2/c14-11-1-9(4-16-6-11)3-13(18)19-8-10-2-12(15)7-17-5-10/h1-2,4-7H,3,8H2 |
InChI Key |
JPENMDFPKXDLSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)CC(=O)OCC2=CC(=CN=C2)F |
Origin of Product |
United States |
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